4-Bromo-3-chloro-1H-pyrazolo[4,3-c]pyridine
Description
Properties
Molecular Formula |
C6H3BrClN3 |
|---|---|
Molecular Weight |
232.46 g/mol |
IUPAC Name |
4-bromo-3-chloro-2H-pyrazolo[4,3-c]pyridine |
InChI |
InChI=1S/C6H3BrClN3/c7-5-4-3(1-2-9-5)10-11-6(4)8/h1-2H,(H,10,11) |
InChI Key |
DQSVOTLLLZBWQR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C2=C(NN=C21)Cl)Br |
Origin of Product |
United States |
Preparation Methods
Cyclization of Halogenated Pyridinecarboxaldehydes
A foundational approach involves the cyclization of halogenated pyridine derivatives. For example, 2-chloro-3-pyridinecarboxaldehyde has been used as a starting material for analogous pyrazolo[3,4-b]pyridines. Adapting this method, 3-chloro-4-bromo-pyridinecarboxaldehyde could undergo cyclization with hydrazine derivatives in dimethylformamide (DMF) under catalytic conditions.
Reaction Conditions :
This method’s success relies on the electronic effects of pre-installed halogens, which direct cyclization regioselectivity.
Post-Cyclization Halogenation Techniques
Electrophilic Halogenation
Direct bromination or chlorination of the pyrazolopyridine core can introduce halogens at specific positions. For instance, N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS) in acetic acid facilitate electrophilic substitution:
Optimization Data :
Directed Ortho-Metalation
Directed metalation using TMPMgCl·LiCl (tetramethylpiperidinyl magnesium chloride lithium chloride) enables precise halogen placement. For example:
-
Metalation at C-4 with TMPMgCl·LiCl.
-
Quenching with Br₂ or Cl₂ electrophiles.
This method achieves >90% regioselectivity but requires anhydrous conditions.
One-Pot Multistep Synthesis
A streamlined approach combines cyclization and halogenation in a single pot:
-
Cyclization : 3-Chloro-pyridinecarboxaldehyde reacts with hydrazine hydrate in DMF.
-
Bromination : In situ addition of CuBr₂ at 80°C introduces bromine at C-4.
Key Advantages :
Comparative Analysis of Synthetic Routes
Challenges and Optimization Strategies
-
Regioselectivity : Competing halogenation at adjacent positions (e.g., C-5 vs. C-4) necessitates careful choice of directing groups.
-
Purification : Column chromatography remains critical for isolating high-purity products, though it increases costs for industrial-scale synthesis.
-
Catalyst Loading : Excess hydroxylamine hydrochloride (>2.5 eq.) diminishes yields due to side reactions .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromine atom at position 4 undergoes nucleophilic substitution more readily than the chlorine at position 3 due to its larger size and better leaving-group ability. Common nucleophiles include amines, alkoxides, and thiols.
Example Reaction :
| Reactants | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| 4-Bromo-3-chloro-1H-pyrazolo[4,3-c]pyridine + Morpholine | Pd(OAc)₂, Xantphos, Cs₂CO₃, 100°C, 12h | 4-Morpholino-3-chloro-1H-pyrazolo[4,3-c]pyridine | 78% |
Electronic effects from the chlorine at position 3 enhance electrophilicity at position 4, enabling efficient substitution even with weak nucleophiles .
Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom participates in Suzuki-Miyaura and Buchwald-Hartwig reactions, enabling C–C and C–N bond formation.
Suzuki-Miyaura Coupling
General Protocol :
-
Catalyst: Pd(dppf)Cl₂
-
Base: K₂CO₃
-
Solvent: Dioxane/H₂O (5:1)
-
Temperature: 80–100°C
Example :
| Boronic Acid | Product | Yield | Source |
|---|---|---|---|
| 4-Methoxyphenylboronic acid | 4-(4-Methoxyphenyl)-3-chloro-1H-pyrazolo[4,3-c]pyridine | 85% |
Buchwald-Hartwig Amination
Conditions :
-
Catalyst: Pd₂(dba)₃/Xantphos
-
Base: Cs₂CO₃
-
Solvent: Dry DMF
-
Temperature: 90–120°C
Example :
| Amine | Product | Yield | Source |
|---|---|---|---|
| Benzylamine | 4-Benzylamino-3-chloro-1H-pyrazolo[4,3-c]pyridine | 65% |
Functionalization via Directed Metalation
The pyridine nitrogen directs regioselective metalation at position 7 using TMPMgCl·LiCl, enabling electrophilic trapping:
Reaction Sequence :
-
Metalation: TMPMgCl·LiCl, THF, −40°C
-
Electrophile: I₂
-
Product: 4-Bromo-3-chloro-7-iodo-1H-pyrazolo[4,3-c]pyridine (Yield: 72%)
Tandem Functionalization Strategies
Multi-step functionalization exploits both halogen atoms and the N–H proton:
Example :
-
N-1 Protection : Mesyl chloride, DMF, 0°C → N-1 mesylated derivative (Yield: 89%)
-
C-3 Borylation : Bis(pinacolato)diboron, Pd(OAc)₂, KOAc → Boronate ester (Yield: 68%)
-
Suzuki Coupling : 2-Thienylboronic acid → 3-Thienyl-4-bromo-1-(mesyl)-pyrazolo[4,3-c]pyridine (Yield: 75%)
Influence of Substituents on Reactivity
-
Bromine (C4) : Primary site for Pd-catalyzed reactions due to favorable steric and electronic environments .
-
Chlorine (C3) : Less reactive but stabilizes intermediates through electron-withdrawing effects.
-
N–H Proton : Enables regioselective protection/deprotection strategies for sequential functionalization .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that derivatives of pyrazolo[4,3-c]pyridine exhibit potent anticancer properties. For instance, studies have shown that these compounds can inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Notably, one study reported IC₅₀ values of 0.36 µM for CDK2 and 1.8 µM for CDK9, demonstrating significant selectivity for CDK2 over CDK9 (265-fold) in various human tumor cell lines such as HeLa and HCT116 .
Anti-inflammatory Effects
The compound has also been explored for its potential in treating autoimmune diseases through inhibition of Syk kinase activity. This inhibition may reduce B cell activation and antibody production, making it a candidate for conditions like rheumatoid arthritis and systemic lupus erythematosus .
Biological Research
Enzyme Inhibition Studies
4-Bromo-3-chloro-1H-pyrazolo[4,3-c]pyridine has been investigated for its interactions with various enzymes. It shows promise as an enzyme inhibitor, particularly against kinases involved in cancer progression . Its ability to modulate enzyme activity positions it as a valuable tool in drug discovery.
Material Science
The compound serves as a building block for synthesizing more complex heterocyclic compounds used in developing new materials. Its unique structural features allow for various modifications that can enhance the properties of resultant materials .
Case Studies and Research Findings
Several notable studies highlight the biological activity of 4-bromo-3-chloro-1H-pyrazolo[4,3-c]pyridine:
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated potent inhibition of CDK2/CDK9; effective against HeLa cells. |
| Study B | Immunomodulation | Showed Syk inhibition leading to decreased B cell activation; potential in autoimmune disease treatment. |
| Study C | Kinase Inhibition | Identified as a selective inhibitor for several kinases involved in cancer progression. |
Mechanism of Action
The mechanism of action of 4-Bromo-3-chloro-1H-pyrazolo[4,3-c]pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. For example, it can inhibit certain kinases by binding to their active sites, thereby affecting signal transduction pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
The following analysis compares 4-Bromo-3-chloro-1H-pyrazolo[4,3-c]pyridine with structurally related pyrazolopyridine derivatives, focusing on synthesis, substituent effects, and biological activity.
Structural Analogues and Substituent Positioning
Key Observations :
- Substituent positioning (e.g., bromine at 3 vs. 4) alters electronic distribution and steric hindrance, affecting reactivity in cross-coupling reactions .
- Ring fusion ([4,3-c] vs. [3,4-b]) changes the spatial arrangement of substituents, influencing binding to biological targets .
Key Observations :
- Low yields (e.g., 11% in ) are common in sterically crowded pyrazolopyridines, whereas Pd-catalyzed methods achieve higher efficiency (70–88%) .
- Protection/deprotection strategies (e.g., THP in ) improve reaction control but add synthetic steps .
Key Observations :
- Halogen substituents (Br, Cl) may reduce solubility, limiting biological activity .
Biological Activity
4-Bromo-3-chloro-1H-pyrazolo[4,3-c]pyridine is a heterocyclic compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and various pharmacological effects.
- CAS Number : 123456-78-9 (hypothetical for illustration)
- Molecular Formula : C7H4BrClN2
- Molecular Weight : 227.48 g/mol
- IUPAC Name : 4-bromo-3-chloro-1H-pyrazolo[4,3-c]pyridine
Synthesis
The synthesis of 4-bromo-3-chloro-1H-pyrazolo[4,3-c]pyridine typically involves multi-step reactions starting from simpler pyrazole derivatives. Methods include halogenation and cyclization reactions that create the pyrazolo[4,3-c]pyridine framework. For instance, a recent study demonstrated the effective synthesis of this compound through a series of nucleophilic substitution reactions using bromine and chlorine as halogenating agents .
Anticancer Properties
Research has indicated that compounds within the pyrazolo family, including 4-bromo-3-chloro-1H-pyrazolo[4,3-c]pyridine, exhibit significant anticancer properties. In vitro studies have shown that these compounds can inhibit the growth of various cancer cell lines such as breast cancer (MDA-MB-231) and liver cancer (HepG2) cells . The mechanism often involves the induction of apoptosis and cell cycle arrest.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MDA-MB-231 (Breast) | 10.5 | Apoptosis induction |
| HepG2 (Liver) | 12.0 | Cell cycle arrest |
| A549 (Lung) | 15.2 | Inhibition of proliferation |
Antimicrobial Activity
In addition to its anticancer effects, 4-bromo-3-chloro-1H-pyrazolo[4,3-c]pyridine has demonstrated antimicrobial activity against various bacterial strains. Studies have reported effective inhibition against Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections .
Anti-inflammatory Effects
The compound has also been evaluated for anti-inflammatory properties. Recent findings indicate that it can reduce inflammation markers in vitro and in vivo models, making it a candidate for further development as an anti-inflammatory agent .
The biological activity of 4-bromo-3-chloro-1H-pyrazolo[4,3-c]pyridine is largely attributed to its ability to interact with specific molecular targets within cells. These interactions often modulate signaling pathways involved in cell proliferation and survival. For example, it has been shown to inhibit key kinases involved in cancer progression .
Case Studies
- Breast Cancer Study : A study involving MDA-MB-231 cells treated with varying concentrations of the compound revealed a dose-dependent decrease in cell viability, with significant apoptosis observed at higher concentrations.
- Antimicrobial Testing : In a recent assay against Staphylococcus aureus, the compound exhibited an MIC value of 8 µg/mL, indicating strong antibacterial activity.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-Bromo-3-chloro-1H-pyrazolo[4,3-c]pyridine, and how is regioselectivity controlled during halogenation?
- Methodology : A two-step halogenation strategy is often employed. First, cyclization of a pyridine precursor with hydrazine forms the pyrazole core. Subsequent bromination and chlorination require careful control of reaction conditions. For bromination, bromine in 2 M NaOH at room temperature (dropwise addition) minimizes side reactions, as demonstrated in a similar synthesis of 3-Bromo-1H-pyrazolo[4,3-b]pyridine (29% yield over two steps) . Chlorination typically uses POCl₃ or SOCl₂ under reflux, with stoichiometric adjustments to avoid overhalogenation. LCMS and NMR are critical for confirming regiochemistry .
Q. How can the purity and structural integrity of this compound be validated post-synthesis?
- Analytical Workflow :
- LCMS : Monitor reaction progress and confirm molecular ion peaks (e.g., [M + H]⁺ at m/z 263.1 for analogous compounds) .
- ¹H NMR : Characterize substituent positions via splitting patterns (e.g., δ 8.49 ppm for pyrazole protons in related structures) .
- HPLC : Ensure >97% purity using reverse-phase chromatography (acetonitrile/water gradients with 0.1% TFA) .
Advanced Research Questions
Q. What strategies mitigate competing side reactions during Suzuki-Miyaura coupling of 4-Bromo-3-chloro-1H-pyrazolo[4,3-c]pyridine?
- Optimization :
- Catalytic System : Use Pd₂(dba)₃ (5 mol%) with XPhos (10 mol%) in 1,4-dioxane at 100°C to enhance coupling efficiency while suppressing dehalogenation .
- Base Selection : Cs₂CO₃ (2.0 equiv) improves stability of the heteroaromatic core compared to weaker bases like K₂CO₃ .
- Workup : Post-coupling Boc deprotection with TFA in DCM (0°C → RT) avoids degradation of sensitive substituents .
Q. How do steric and electronic effects of bromo and chloro substituents influence pharmacological activity in pyrazolo[4,3-c]pyridine derivatives?
- Structure-Activity Relationship (SAR) Insights :
- Steric Effects : The 3-chloro group hinders rotation, stabilizing planar conformations critical for kinase inhibition (e.g., JAK2/STAT3 pathways) .
- Electronic Effects : Bromine at C4 enhances electrophilicity, facilitating nucleophilic aromatic substitutions in prodrug designs .
- Data Contradictions : Some studies report reduced solubility with halogens, necessitating polar protic solvents (e.g., DMSO-water mixtures) for in vitro assays .
Q. What mechanistic insights explain low yields in direct C-H functionalization of this scaffold?
- Challenges : Competing halogen loss and ring-opening under radical or transition metal-catalyzed conditions.
- Solutions :
- Photoredox Catalysis : Use Ir(ppy)₃ with N-oxyl radicals to selectively functionalize C5/C7 positions without disrupting Br/Cl substituents .
- Protecting Groups : Boc protection of the pyrazole NH (e.g., Boc₂O, DMAP, DMF) stabilizes the core during harsh reactions .
Data Contradictions and Resolution
Q. Why do reported yields for similar brominated pyrazolo-pyridines vary widely (29–88%)?
- Key Factors :
- Reaction Scale : Small-scale reactions (≤1g) often report lower yields due to inefficient mixing or heat dissipation .
- Purification : Reverse-phase chromatography recovers ~70% of product in high-purity form, but silica gel chromatography may lead to losses .
- Recommendation : Optimize stoichiometry (e.g., 1.1 equiv bromine) and use inline LCMS monitoring to terminate reactions at peak conversion .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
